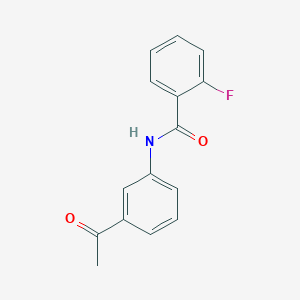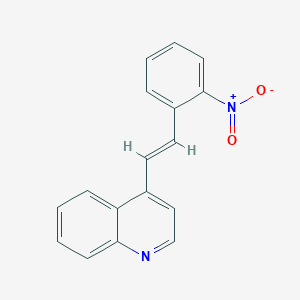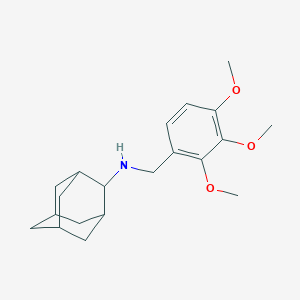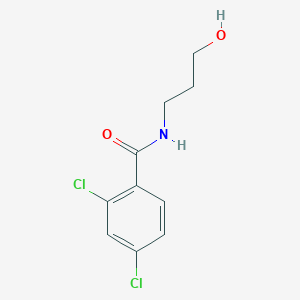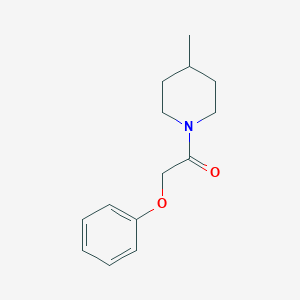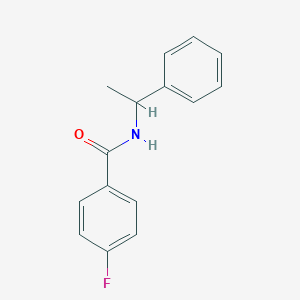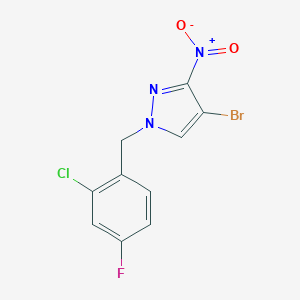
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It has been identified as a potential drug candidate due to its various biological activities.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and signaling pathways involved in the progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of HDACs. Moreover, it has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
The advantages of using 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its diverse biological activities, its ability to inhibit various enzymes and signaling pathways, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one. Firstly, further studies are needed to fully understand its mechanism of action. Secondly, studies are needed to determine its potential toxicity and side effects. Thirdly, studies are needed to identify its potential therapeutic applications in various diseases. Finally, studies are needed to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is a synthetic compound that possesses various biological activities and has potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways involved in the progression of diseases. Further studies are needed to fully understand its mechanism of action, potential toxicity, and therapeutic applications.
合成方法
The synthesis of 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 4-bromobenzaldehyde with 2,4-difluoroaniline in the presence of thiosemicarbazide and acetic acid. The reaction mixture is then refluxed in ethanol to produce the desired compound.
科学研究应用
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its various biological activities. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
产品名称 |
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C15H10BrF2NOS |
分子量 |
370.2 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10BrF2NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)13-6-5-11(17)7-12(13)18/h1-7,15H,8H2 |
InChI 键 |
IKUAHQSBKDKMBV-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)F)F |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
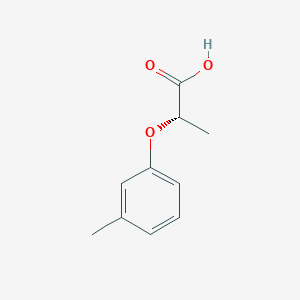
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)


